molecular formula C9H13NO3 B1589793 O-(2,4-Dimethoxybenzyl)hydroxylamine CAS No. 216067-66-2

O-(2,4-Dimethoxybenzyl)hydroxylamine

Cat. No. B1589793
M. Wt: 183.2 g/mol
InChI Key: HNACNYOQQGUSRD-UHFFFAOYSA-N
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Description

O-(2,4-Dimethoxybenzyl)hydroxylamine, also known as DMHA, is an organic compound. It contains a total of 26 bonds, including 13 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic hydroxylamine, and 2 aromatic ethers .


Synthesis Analysis

The synthesis of 2,4-Dimethoxybenzylamine, a related compound, involves a multi-step reaction with two steps. The first step involves a 60 percent concentration of hydroxylamine hydrochloride and sodium carbonate in ethanol and water, heated for 5 hours. The second step involves a 45 percent concentration of hydrogen with Raney Nickel in ethyl acetate, under atmospheric pressure for 48 hours .


Molecular Structure Analysis

The molecular formula of O-(2,4-Dimethoxybenzyl)hydroxylamine is C9H13NO3 . It contains a total of 26 atoms, including 13 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Chemical Reactions Analysis

O-Benzoylhydroxylamines, a related class of compounds, have been used as electrophilic aminating agents in transition metal-catalyzed C–N bond formation reactions . These reactions have been used for the synthesis of various organic molecules and pharmaceuticals .


Physical And Chemical Properties Analysis

O-(2,4-Dimethoxybenzyl)hydroxylamine has a predicted boiling point of 321.6±32.0 °C . Its density is 1.118 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Protecting Groups in Oligoribonucleotide Synthesis : The 3,4-dimethoxybenzyl group, closely related to the 2,4-dimethoxybenzyl group, has been utilized as a protecting group for the 2′-hydroxyl group in the synthesis of oligoribonucleotides. This group can be rapidly removed from oligoribonucleotides without damaging glycosidic bonds, making it a valuable tool in nucleoside chemistry (Takaku, Ito, & Imai, 1986).

  • Synthesis of N-hydroxythiourea : The synthesis of N-hydroxythiourea, an important compound in medicinal chemistry, has been accomplished starting from 2,4-dimethoxybenzylamine. This showcases the utility of dimethoxybenzyl compounds in synthesizing biologically relevant molecules (Sato & Stammer, 1976).

  • Protecting Group for Hydroxy Function : The DMPM (3,4-dimethoxybenzyl) group is used as a protecting group for the hydroxy function in the synthesis of macrolide and polyether antibiotics. It is noted for being deprotected more readily than the MPM (p-methoxybenzyl) group (Oikawa et al., 1985).

  • Forensic Chemistry : In forensic chemistry, the N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines have been studied as novel psychoactive substances. The structural features of these compounds are significant for understanding the behavior of related amphetamine and NBOMe drugs (Abiedalla et al., 2021).

  • Reductive Drug Chemistry : In medicinal chemistry, compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which can be considered structurally analogous to 2,4-dimethoxybenzyl derivatives, have been studied for their selective toxicity for hypoxic cells, opening pathways for cancer treatment research (Palmer et al., 1995).

properties

IUPAC Name

O-[(2,4-dimethoxyphenyl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-11-8-4-3-7(6-13-10)9(5-8)12-2/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNACNYOQQGUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CON)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471658
Record name O-(2,4-Dimethoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(2,4-Dimethoxybenzyl)hydroxylamine

CAS RN

216067-66-2
Record name O-(2,4-Dimethoxybenzyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2,4-dimethoxybenzyl)hydroxylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Barlaam, A Hamon, M Maudet - Tetrahedron letters, 1998 - Elsevier
O-2,4-Dimethoxybenzyl hydroxylamine and O-2,4-dimethoxybenzyl-N-2,4,6-trimethoxybenzyl hydroxylamine have been prepared and used for the preparation of hydroxamic acid …
Number of citations: 44 www.sciencedirect.com
MA Alam - Current Organic Chemistry, 2019 - ingentaconnect.com
Substituted hydroxamic acid is one of the most extensively studied pharmacophores because of their ability to chelate biologically important metal ions to modulate various enzymes, …
Number of citations: 31 www.ingentaconnect.com
MA Santos, SM Marques, T Tuccinardi, P Carelli… - Bioorganic & medicinal …, 2006 - Elsevier
As the matrix metalloproteinases (MMPs) can be massively up-regulated in degenerative tissues and degrade the extracellular matrix, these key enzymes are promising targets for the …
Number of citations: 61 www.sciencedirect.com
MC Pirrung, LN Tumey, AL McClerren… - Journal of the …, 2003 - ACS Publications
LpxC is a zinc amidase that catalyses the second step of lipid A biosynthesis in Gram-negative bacteria. Oxazolines incorporating a hydroxamic acid, which is believed to coordinate to …
Number of citations: 115 pubs.acs.org
S Sasaki, N Cho, Y Nara, M Harada… - Journal of medicinal …, 2003 - ACS Publications
We have previously disclosed the first potent and orally effective non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor, a thieno[2,3-b]pyridin-4-…
Number of citations: 217 pubs.acs.org
GF Ruda, VP Alibu, C Mitsos, O Bidet… - ChemMedChem …, 2007 - Wiley Online Library
We have previously reported the discovery of potent and selective inhibitors of 6‐phosphogluconate dehydrogenase, the third enzyme of the phosphate pentose pathway, from …
M Daneshtalab - Heterocyclic Antitumor Antibiotics, 2006 - Springer
Classical (fermentation-based) and nonclassical (nonfermentation-based) antibacterials are conventionally used for the treatment of bacterial infections. This chapter describes the …
Number of citations: 11 link.springer.com
SM Marques, CC Abate, S Chaves, F Marques… - Journal of inorganic …, 2013 - Elsevier
The key role of some matrix metalloproteinases (MMPs) on several pathological processes, including carcinogenesis and tumor growth, makes the development of MMP inhibitors (…
Number of citations: 24 www.sciencedirect.com
L Schäker-Hübner, R Warstat, H Ahlert… - Journal of Medicinal …, 2021 - ACS Publications
Multitarget drugs are an emerging alternative to combination therapies. In three iterative cycles of design, synthesis, and biological evaluation, we developed a novel type of potent …
Number of citations: 15 pubs.acs.org
B Barlaam, TG Bird… - Journal of medicinal …, 1999 - ACS Publications
Tumor necrosis factor α convertase (TACE), the enzyme responsible for the processing of pro-TNFα to TNFα, has been reported to be a metalloproteinase closely related to matrix …
Number of citations: 142 pubs.acs.org

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